4-Chloro-1,2-dihydropyridazine-3,6-dione

Description

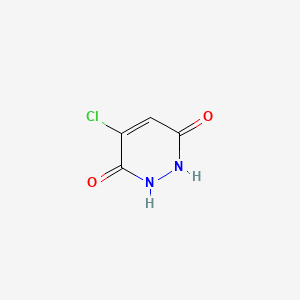

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPMDHKYJTZOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073348 | |

| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-64-8 | |

| Record name | 4-Chloro-6-hydroxy-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J56WPC7HET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-1,2-dihydropyridazine-3,6-dione CAS number

An In-Depth Technical Guide to 4-Chloro-1,2-dihydropyridazine-3,6-dione

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed insights into its chemical identity, properties, synthesis, reactivity, and potential applications.

This compound is a chlorinated heterocyclic compound built upon a pyridazine core.[1] This six-membered ring contains two adjacent nitrogen atoms, with carbonyl groups at positions 3 and 6, and a chlorine atom at position 4.[1] The presence of the chlorine substituent and the dione functionality significantly influences its chemical reactivity and physical properties.[1] The compound is primarily utilized for research purposes in laboratory and industrial settings.[1]

Nomenclature and Identifiers

The compound is known by several synonyms, reflecting its structural features. It can exist in tautomeric forms, leading to names like 4-Chloropyridazine-3,6-diol.[1] For unambiguous identification in databases and computational studies, a set of standardized identifiers is used.

Table 1: Chemical Identity and Structural Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 5397-64-8 | [1][2][3][4] |

| Molecular Formula | C₄H₃ClN₂O₂ | [1][2][4] |

| Molecular Weight | 146.53 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-Chloropyridazine-3,6-diol, 3,6-DIHYDROXY-4-CHLOROPYRIDAZINE | [1][4] |

| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | [1][2][4] |

| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N | [1][2][4] |

| SMILES | C1=C(C(=O)NNC1=O)Cl | [1][2][4] |

| EC Number | 226-422-7 |[2][4] |

Tautomerism

The structure of this molecule allows for keto-enol tautomerism, where it can exist in equilibrium between the dione form and the diol (or enol) form, 4-Chloropyridazine-3,6-diol. This is a critical consideration for its reactivity, as the reactive species may vary depending on the solvent and reaction conditions.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Manufacturing

The synthesis of this compound is not directly detailed in readily available literature. However, its structure strongly suggests a synthetic pathway originating from maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which is a well-known plant growth regulator derived from the reaction of maleic anhydride and hydrazine hydrate.[5][6][7] The target molecule is the chlorinated derivative of maleic hydrazide.

The logical synthetic approach involves the electrophilic chlorination of maleic hydrazide. Reagents like N-chlorosuccinimide (NCS) are suitable for such transformations, offering safer and more controlled process conditions compared to alternatives like phosphorus pentachloride, which can lead to side reactions.[8]

Caption: Plausible synthesis pathway from maleic anhydride.

Key Precursor: Maleic Hydrazide Synthesis

The formation of the pyridazine-3,6-dione core is the foundational step. This is reliably achieved through the condensation reaction between maleic anhydride and hydrazine.

-

Reaction: Maleic anhydride reacts with hydrazine hydrate, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[6][8]

-

Mechanism: The reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered maleic hydrazide ring.

-

Work-up: The product, maleic hydrazide, is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent like ethanol to remove impurities.[6][8]

Proposed Chlorination Protocol

The introduction of the chlorine atom at the C4 position is a critical step that imparts much of the molecule's characteristic reactivity.

Caption: General experimental workflow for chlorination.

Detailed Step-by-Step Methodology:

-

Reactor Setup: A reaction vessel is charged with maleic hydrazide and a suitable solvent, such as ethanol.[8]

-

Reagent Addition: N-chlorosuccinimide (NCS) is added portion-wise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature, typically between 40-45°C.[8]

-

Reaction: After the addition is complete, the mixture is heated for a defined period (e.g., 1-3 hours) at a temperature not exceeding 60°C to drive the chlorination to completion.[8]

-

Isolation: Upon completion, the reaction mixture is cooled. The product, being a solid, will crystallize out of the solution.

-

Purification: The solid is collected via suction filtration and washed with cold solvent to remove residual reagents and by-products.

-

Drying: The purified this compound is dried under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is governed by its key functional groups: the activated carbon-chlorine bond, the nucleophilic nitrogen atoms of the hydrazide moiety, and the electrophilic carbonyl carbons.

-

Nucleophilic Substitution: The chlorine atom is attached to an electron-deficient ring system, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating a library of derivatives.

-

N-Functionalization: The N-H protons are acidic and can be deprotonated by a base, allowing for alkylation or acylation at the nitrogen positions.

This inherent reactivity makes the molecule an attractive scaffold in medicinal chemistry. Chloro-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[10] Given that the pyridazine core is a known pharmacophore, derivatives of this compound are promising candidates for screening against various diseases.[1]

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with an expected molecular ion peak around m/z 146.5.[1] Predicted collision cross-section (CCS) values can further aid in identification.[11]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single olefinic proton on the ring and exchangeable signals for the N-H protons.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons and the two sp² hybridized carbons of the ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C=C stretching vibrations.[4]

Safety and Handling

According to its GHS classification, this compound is a hazardous substance.[4][12]

Table 2: GHS Hazard Information

| Hazard Code | Description | Precaution |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4][12] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[4][12] |

| H318 | Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][12] |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

-

This compound - Drugfuture. Drugfuture->FDA Global Substance Registration System. Available at: [Link]

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. Google Patents.

-

Maleic hydrazide - AERU - University of Hertfordshire. Pesticide Properties DataBase, University of Hertfordshire. Available at: [Link]

- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents. Google Patents.

- US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents. Google Patents.

-

This compound | C4H3ClN2O2 | CID 79382 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

This compound - PubChemLite. PubChemLite. Available at: [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. Google Patents.

-

Maleic hydrazide - Wikipedia. Wikipedia. Available at: [Link]

-

chemical label this compound. Available at: [Link]

-

Study on Chlorination of Maleic Anhydride Grafted Polypropylene - ResearchGate. ResearchGate. Available at: [Link]

-

Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-Chloro-1,2-dihydro-3,6-pyridazinedione - ChemBK. ChemBK. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

2-[4-[(4-Chlorophenyl)thio]-3,5-dimethylphenyl]-1,2,4-triazine-3,5(2H,4H)-dione - CAS Common Chemistry. CAS Common Chemistry. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound (5397-64-8) for sale [vulcanchem.com]

- 2. This compound [drugfuture.com]

- 3. 5397-64-8 | this compound - AiFChem [aifchem.com]

- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]

- 12. chemical-label.com [chemical-label.com]

4-Chloro-1,2-dihydropyridazine-3,6-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-1,2-dihydropyridazine-3,6-dione

Introduction: A Versatile Heterocyclic Building Block

This compound is a chlorinated heterocyclic compound belonging to the pyridazine family.[1] Its structure, featuring a reactive chlorine atom and a dione system within a six-membered nitrogen-containing ring, makes it a valuable and versatile intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The compound's significance lies in its capacity to serve as a scaffold for constructing more complex molecules, particularly within medicinal chemistry where chlorinated heterocycles are prevalent in FDA-approved drugs.[2][3]

PART 1: Molecular Identity and Physicochemical Characteristics

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique identifiers and structural features.

-

IUPAC Name: this compound[4]

The molecule consists of a pyridazine core, a six-membered ring with two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position and two carbonyl groups at the 3 and 6-positions.[1] This arrangement results in a planar structure where the electronegative chlorine atom significantly influences the ring's electronic properties and reactivity.[1]

Structural Identifiers:

A key characteristic of the pyridazinedione ring is its existence in tautomeric forms. It can exist in the dione form or the aromatic diol form (4-Chloropyridazine-3,6-diol), which influences its reactivity and physical properties.[1]

Physicochemical Properties

This compound is typically encountered as a solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 285-288 °C (decomposes) | [5] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 7.0 ± 0.40 (Predicted) | [5] |

| XLogP3 | -0.1 | [4] |

PART 2: Reactivity Profile and Synthetic Pathways

Principles of Reactivity

The chemical behavior of this compound is governed by two primary features:

-

The C-Cl Bond: The chlorine atom at the 4-position is attached to an electron-deficient carbon due to the influence of the adjacent carbonyl and ring nitrogen atoms. This makes it a good leaving group, rendering the position susceptible to nucleophilic substitution .

-

The α,β-Unsaturated Carbonyl System: The double bond between C4 and C5 is part of an α,β-unsaturated system, making it an electrophilic site for Michael addition reactions, particularly with soft nucleophiles like thiols.

The electron-withdrawing nature of the chlorine substituent activates the pyridazinedione ring, making it more reactive towards nucleophiles compared to unsubstituted analogues.[6]

Key Reaction Types

The displacement of the chloride ion is a cornerstone of this molecule's synthetic utility. A wide range of nucleophiles can be used to introduce new functional groups at the 4-position. This reaction is fundamental for building molecular diversity from the pyridazinedione scaffold. Studies on related chloro-substituted pyridazinones demonstrate that phenols, amines, and thiols readily displace the chlorine atom under basic conditions (e.g., NaH or K₂CO₃).[7][8]

Caption: General Nucleophilic Substitution Pathway

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and covalent inhibitors, the reactivity of pyridazinediones with cysteine thiols is of paramount importance. The pyridazinedione scaffold can undergo a reversible Michael addition with thiols.[9] This property allows for the creation of "cleavable linkers" that are stable under certain physiological conditions but can release a payload (e.g., a drug) in a different environment, such as the reducing environment inside a cell.[10] The rate of this addition and the reverse retro-Michael reaction can be tuned by modifying substituents on the pyridazinedione ring, making it a highly adaptable platform for drug delivery systems.[9]

Caption: Reversible Covalent Modification Workflow

Synthesis Protocol

The synthesis of chlorinated pyridazinediones often begins with readily available precursors. A common route involves the reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which is then chlorinated.[11] While the direct chlorination of maleic hydrazide can be complex, a more general and effective method for creating chloro-substituted pyridazines is the treatment of the dihydroxy-pyridazine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[12]

Experimental Protocol: General Chlorination of a Dihydroxypyridazine

-

Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the 3,6-dihydroxypyridazine precursor (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-3 equivalents) and an appropriate solvent such as chloroform.[12]

-

Reaction: Heat the mixture under stirring, for instance at 50°C, for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent and excess POCl₃ under reduced pressure.

-

Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the desired 3,6-dichloropyridazine product.[12]

Caption: General Synthetic Pathway

PART 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the vinyl proton at C5 and broad signals for the N-H protons of the hydrazide moiety.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching and strong absorptions for the C=O (carbonyl) groups.[4][13]

-

Mass Spectrometry (MS): Mass spectrometry analysis will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~146 g/mol ), with a characteristic isotopic pattern (~3:1 ratio for M⁺ and M+2 peaks) due to the presence of the chlorine atom.[1][14]

PART 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is critical.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Pictograms: Danger[4]

-

Hazard Statements:

Recommended Handling and Storage

Handling Protocol:

-

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid Inhalation/Contact: Do not inhale dust or vapors. Avoid contact with skin and eyes.

-

Contamination: In case of contact, immediately flush the affected area with plenty of water. Take off contaminated clothing.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, open flames, and sources of ignition. The compound may also be sensitive to light, air, and moisture.

References

-

This compound | C4H3ClN2O2 | CID 79382. PubChem. [Link]

-

4-Chloro-1,2-dihydro-3,6-pyridazinedione. ChemBK. [Link]

-

Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health (NIH). [Link]

-

Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar. [Link]

-

Chemical label this compound. chemsrc.com. [Link]

-

This compound. PubChemLite. [Link]

-

Use of Pyridazinediones as Extracellular Cleavable Linkers Through Reversible Cysteine Conjugation. ResearchGate. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Method for synthetizing 3,6-dichloropyridazine.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. [Link]

-

Substituent effects on the reactivity of benzoquinone derivatives with thiols. PubMed. [Link]

- Process for Preparing 3,6-Dichloropyridazine-1-Oxide.

Sources

- 1. This compound (5397-64-8) for sale [vulcanchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Substituent effects on the reactivity of benzoquinone derivatives with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

- 9. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

- 12. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 13. ijrcs.org [ijrcs.org]

- 14. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]

- 15. chemical-label.com [chemical-label.com]

4-Chloro-1,2-dihydropyridazine-3,6-dione molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-1,2-dihydropyridazine-3,6-dione

Abstract

This compound is a chlorinated heterocyclic compound belonging to the pyridazine family of molecules.[1] Possessing a unique structural framework characterized by a six-membered ring with two adjacent nitrogen atoms, two carbonyl groups, and a reactive chlorine substituent, this molecule serves as a versatile intermediate in synthetic organic chemistry and drug discovery.[1] Its structure allows for a variety of chemical transformations, making it a valuable building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its utility for researchers in the pharmaceutical sciences.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. These include cardiovascular, analgesic, anti-inflammatory, and anticancer properties. The 1,2-dihydropyridazine-3,6-dione core, also known as the maleic hydrazide skeleton, is of particular interest due to its rigid structure and multiple points for functionalization.[2][3] The introduction of a chlorine atom at the 4-position, as in this compound, significantly enhances its synthetic potential by providing a reactive site for nucleophilic substitution, thereby enabling the diversification of the core structure for structure-activity relationship (SAR) studies.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its systematic nomenclature and unique structural identifiers.

-

IUPAC Name: this compound[4]

-

CAS Number: 5397-64-8[4]

-

Molecular Formula: C₄H₃ClN₂O₂[4]

-

Molecular Weight: 146.53 g/mol [4]

The molecule exists in tautomeric equilibrium between the dione form (lactam) and the diol form (lactim), also named 4-Chloropyridazine-3,6-diol.[4] This tautomerism is a critical feature, influencing its reactivity and hydrogen bonding capabilities in biological systems. The dione form generally predominates.

Structural Identifiers:

-

SMILES: C1=C(C(=O)NNC1=O)Cl[4]

-

InChI: InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[4]

-

InChIKey: WNPMDHKYJTZOFF-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, largely derived from computational predictions, provide a quantitative profile of the molecule.

| Property | Value | Source |

| Melting Point | 285-288 °C (decomposes) | ChemBK[4] |

| pKa (Predicted) | 7.0 ± 0.40 | ChemBK[4] |

| XlogP (Predicted) | -0.1 | PubChem[4][5] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | ChemBK[4] |

| Monoisotopic Mass | 145.9883050 Da | PubChem[4] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be simple, dominated by a single sharp singlet in the vinyl region (δ 6.0-7.0 ppm) corresponding to the proton at the C5 position. A broad singlet corresponding to the two N-H protons would also be expected, the chemical shift of which would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show four distinct signals: two carbonyl carbons (δ 160-170 ppm), and two sp² hybridized carbons for the C=C bond (δ 120-140 ppm), with the carbon bearing the chlorine atom (C4) shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, sharp absorption for the C=O stretching of the dione functionality (~1650-1700 cm⁻¹). A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-Cl stretching would appear in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks would be observed at m/z 146 and 148.

Synthesis and Reaction Mechanisms

The synthesis of this compound is conceptually a two-step process starting from readily available precursors.

Step 1: Synthesis of Maleic Hydrazide

The precursor, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is prepared via the condensation reaction of maleic anhydride with hydrazine hydrate.[6][7]

Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione

-

To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0 eq) dropwise at room temperature.[6]

-

The causality for this step is the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of the anhydride, leading to ring opening.

-

Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature facilitates the second intramolecular condensation and subsequent dehydration to form the stable six-membered pyridazinone ring.

-

Cool the reaction mixture to room temperature, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield maleic hydrazide.

Step 2: Chlorination of Maleic Hydrazide

The second step involves the electrophilic chlorination of the maleic hydrazide intermediate. While a specific published protocol for chlorination at the C4 position is elusive, a plausible route can be designed based on established reactivity. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent are commonly used for chlorinating such electron-rich heterocyclic systems.

Representative Protocol: Synthesis of this compound

-

Suspend maleic hydrazide (1.0 eq) in a solvent such as glacial acetic acid or DMF.

-

Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the suspension. The choice of NCS provides a source of electrophilic chlorine (Cl⁺) under relatively mild conditions, preventing over-chlorination or harsh side reactions.

-

Heat the mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water to remove succinimide and residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its predictable reactivity, which allows it to be a scaffold for further molecular elaboration. The chlorine atom at the C4 position is the most significant functional handle.

Nucleophilic Aromatic Substitution (SₙAr)

The C-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the pyridazine ring nitrogens. This makes it an excellent substrate for SₙAr reactions. A wide range of nucleophiles can be used to displace the chloride, including:

-

O-Nucleophiles: Alcohols and phenols (in the presence of a base) can form ether linkages.

-

N-Nucleophiles: Primary and secondary amines react to form substituted aminopyridazinones.

-

S-Nucleophiles: Thiols can be used to introduce thioether moieties.

This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the systematic introduction of diverse functional groups to explore chemical space in drug discovery programs.[1]

Caption: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for this compound itself are not extensively documented, its importance is established as a key intermediate for synthesizing pharmacologically active agents. The broader class of dihydropyridine and pyridazinone derivatives has shown significant therapeutic potential.

-

Anticancer Agents: Nitrogen-containing heterocycles, including pyridazinones, are foundational to many anticancer drugs.[8] The ability to easily diversify the 4-position of the pyridazinone core allows for the generation of libraries of compounds for screening against various cancer cell lines and protein targets like kinases.[9]

-

Cardiovascular Drugs: The related 1,4-dihydropyridine scaffold is famous for its role in calcium channel blockers used to treat hypertension.[10][11] The pyridazinone core is also explored for cardiovascular applications, and this chloro-intermediate provides a route to novel analogues.

-

Analgesics: Certain pyridazine derivatives have been investigated as inhibitors of enzymes like D-amino acid oxidase (DAAO), presenting a potential pathway for developing novel treatments for chronic pain.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound is considered a hazardous substance.

-

Hazard Statements:

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic value rather than one with direct, end-stage applications. Its molecular structure, characterized by the pyridazinone core and an activated chlorine substituent, makes it an ideal starting point for the synthesis of diverse chemical libraries. For researchers in drug development, this compound represents a versatile platform for accessing novel chemical matter to probe biological systems and develop new therapeutic agents. Its straightforward synthesis and predictable reactivity ensure its continued relevance in the field of medicinal chemistry.

References

-

Kim, J. S., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 416-421. Available at: [Link]

-

Merck Index. (Online). Maleic Hydrazide. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

The Pharma Innovation Journal. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. Available at: [Link]

-

Rubinstein, H., et al. (1953). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 75(17), 4230-4233. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Available at: [Link]

-

Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(16), 1368-1402. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Khan, I., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 26(11), 3335. Available at: [Link]

-

Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction. Available at: [Link]

-

Hovorun, D., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. Available at: [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

- Google Patents. (2016). Maleic hydrazide preparation method. CN105693623A.

-

Indian Journal of Chemistry. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. 37B, 127-131. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101578. Available at: [Link]

-

University of Nebraska - Lincoln Digital Commons. (1956). Effects of maleic hydrazide on photosynthesis and respiration of red kidney bean. Available at: [Link]

-

PubChem. (n.d.). Maleic Hydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (2014). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Chemical Communications, 50(86), 13072-13075. Available at: [Link]

-

Feuer, H., et al. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792. Available at: [Link]

-

MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(21), 5038. Available at: [Link]

-

Zhang, L., et al. (2016). Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor. European Journal of Medicinal Chemistry, 118, 204-212. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 3. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Maleic Hydrazide [drugfuture.com]

- 7. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. ijrcs.org [ijrcs.org]

- 12. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-1,2-dihydropyridazine-3,6-dione: Synthesis, Tautomerism, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Chloro-1,2-dihydropyridazine-3,6-dione. We will delve into its fundamental chemical properties, provide validated synthetic and analytical protocols, explore its reactivity as a versatile scaffold, and discuss its potential in medicinal chemistry and agrochemical development.

Introduction

This compound is a chlorinated heterocyclic compound belonging to the pyridazinedione family. This structural class is of significant interest due to its prevalence in a wide array of biologically active molecules. The parent compound, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is a well-established plant growth regulator, hinting at the inherent bioactivity of the core scaffold.[1][2] The introduction of a chlorine atom at the 4-position not only modulates the electronic properties of the ring system but also provides a crucial reactive handle for synthetic diversification. This makes this compound a valuable intermediate for constructing libraries of novel compounds in the pursuit of new therapeutic and agrochemical agents.

This document moves beyond a simple recitation of facts, aiming to provide causal explanations for experimental choices and to present self-validating protocols that ensure reproducibility and integrity in the laboratory setting.

Section 1: Physicochemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of reproducible science. This section details the nomenclature, structural identifiers, and the critical phenomenon of tautomerism that defines the chemistry of this compound.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC rules, but it is also recognized by various synonyms and registry numbers which are crucial for database searches and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5397-64-8 | [4] |

| Molecular Formula | C₄H₃ClN₂O₂ | [3] |

| Molecular Weight | 146.53 g/mol | [3] |

| Canonical SMILES | C1=C(C(=O)NNC1=O)Cl | [3] |

| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | [3] |

| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N | [3] |

The Critical Aspect of Tautomerism

A key feature of this compound is its existence as a mixture of tautomers. The equilibrium between the diketo and various enol (or "diol") forms is influenced by the physical state (solid vs. solution) and the solvent environment. The presence of synonyms such as "4-Chloropyridazine-3,6-diol" and "3,6-DIHYDROXY-4-CHLOROPYRIDAZINE" in chemical catalogs attests to this phenomenon. Theoretical studies on the parent maleic hydrazide molecule predict that the monohydroxy-monoketo form is the most stable tautomer.[5] Understanding this equilibrium is vital, as each tautomer presents different hydrogen-bonding capabilities and reactive sites.

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Characterization Protocol

Confirming the identity and purity of the synthesized material is paramount. This protocol outlines the expected spectroscopic signatures.

Objective: To confirm the chemical structure and assess the purity of synthesized this compound.

Methodology:

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Rationale: DMSO-d₆ is used as it readily dissolves the compound and its N-H and O-H protons are exchangeable with residual water in the solvent, often appearing as broad signals.

-

Procedure: Dissolve ~5-10 mg of the sample in 0.7 mL of DMSO-d₆.

-

Expected Signals:

-

A singlet for the vinyl proton (C5-H) around δ 6.0-7.0 ppm. The exact shift will depend on the dominant tautomeric form.

-

One or two broad singlets for the N-H/O-H protons, typically downfield (>10 ppm). The number and integration of these peaks can provide insight into the tautomeric mixture in solution.

-

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

-

Rationale: Provides a map of the carbon skeleton.

-

Procedure: Use the sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum.

-

Expected Signals:

-

Two signals in the carbonyl/enol region (δ 150-170 ppm) corresponding to C3 and C6.

-

Two signals in the olefinic region (e.g., ~δ 130-150 ppm for C4 and ~δ 100-120 ppm for C5).

-

-

-

Infrared (IR) Spectroscopy (FTIR, KBr pellet or ATR):

-

Rationale: Identifies key functional groups.

-

Procedure: Acquire a spectrum of the solid material.

-

Expected Absorptions:

-

Broad absorption in the 3400-2800 cm⁻¹ region, characteristic of N-H and O-H stretching, indicative of tautomerism and hydrogen bonding.

-

Strong absorption(s) around 1650-1750 cm⁻¹, characteristic of C=O stretching (amide/ketone).

-

Absorptions around 1550-1640 cm⁻¹ for C=C and C=N stretching.

-

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Rationale: Confirms the elemental composition with high precision.

-

Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze in both positive and negative ion modes.

-

Expected Mass:

-

[M+H]⁺: m/z 146.9956 (Calculated for C₄H₄ClN₂O₂⁺)

-

[M-H]⁻: m/z 144.9811 (Calculated for C₄H₂ClN₂O₂⁻)

-

The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be observed.

-

-

Section 2: Synthesis and Purification

The compound is not typically prepared by direct chlorination of the parent maleic hydrazide. A more controlled and referenced approach involves building the ring from a chlorinated precursor.[6]

Retrosynthetic Analysis

The synthesis logically proceeds from chloromaleic anhydride, which itself is derived from maleic anhydride.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This two-step procedure is adapted from methodologies described in patent literature.[6]

Step 1: Synthesis of Chloromaleic Anhydride

-

Rationale: This step introduces the chlorine atom onto the four-carbon backbone before ring formation. Direct chlorination of maleic anhydride with liquid chlorine is an industrial process.

-

Materials: Maleic anhydride, water, liquid chlorine (or an alternative lab-scale chlorinating agent like sulfuryl chloride with a radical initiator).

-

Procedure (Conceptual):

-

Dissolve maleic anhydride in a suitable solvent.

-

Introduce the chlorinating agent (e.g., bubble chlorine gas through the solution, potentially under UV irradiation, or add sulfuryl chloride).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude chloromaleic anhydride is often used directly in the next step.

-

Step 2: Synthesis of this compound

-

Rationale: This is a cyclocondensation reaction where the hydrazine molecule reacts with the two carbonyl groups of the anhydride to form the stable six-membered pyridazinedione ring.

-

Materials: Chloromaleic anhydride, hydrazine hydrate (80%), hydrochloric acid (30%), water.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, charge an 80% solution of hydrazine hydrate.

-

Cool the vessel to below 20 °C.

-

Slowly add 30% hydrochloric acid dropwise while maintaining the temperature below 20 °C, until the pH of the solution is approximately 6.5-7.0. This forms hydrazine hydrochloride in situ, which controls the reactivity.

-

Add the crude chloromaleic anhydride from Step 1 to the hydrazine solution.

-

Heat the reaction mixture to 95-100 °C and maintain for 2-3 hours.

-

Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane as eluent).

-

Upon completion, cool the mixture to 5 °C to induce crystallization.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with cold water until the washings are of neutral pH.

-

Dry the product under vacuum to yield this compound as a solid.

-

Purification and Quality Control

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Quality Control: The purity of the final product should be verified by:

-

Melting Point: Compare with literature values.

-

HPLC: To determine purity (>95%).

-

Spectroscopic Analysis: Confirm the structure using the methods outlined in Section 1.3.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C-Cl bond, which is activated towards nucleophilic substitution.

Overview of Reactivity

The pyridazinedione ring is electron-deficient due to the presence of two electronegative nitrogen atoms and two carbonyl groups. This electronic feature makes the C4 carbon, which is bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

This pathway is the most powerful tool for using the title compound as a scaffold. A wide variety of nucleophiles can be used to displace the chloride, leading to diverse derivatives.

Caption: General workflow for SNAr reactions.

Exemplary Transformations:

-

With Amines (R-NH₂): Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (like K₂CO₃ or Et₃N) in a polar aprotic solvent (like DMF or acetonitrile), yields 4-amino-pyridazinedione derivatives.

-

With Thiols (R-SH): Reaction with thiols under basic conditions yields 4-thioether derivatives.

-

With Alcohols/Phenols (R-OH): Reaction with alkoxides or phenoxides (generated with a strong base like NaH) yields 4-ether derivatives.

The ease of these substitution reactions makes this compound an excellent starting material for parallel synthesis and the creation of focused compound libraries.

Section 4: Applications in Drug Discovery and Agrochemicals

The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess a wide spectrum of pharmacological activities.[7][8][9]

Rationale as a Pharmacophore

-

Bioisosteric Replacement: The pyridazinedione core can act as a bioisostere for other cyclic structures, offering a unique geometry and arrangement of hydrogen bond donors and acceptors.

-

Proven Biological Activity: Derivatives of the pyridazinone nucleus are known to exhibit anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[10] For example, certain pyridazinone derivatives bearing an indole moiety have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), an important anti-inflammatory target.[11]

-

Modulation of Properties: The chlorine atom at C4 serves as a key site for modification. By replacing it with different functional groups via SNAr chemistry, researchers can systematically tune properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development.

Potential as an Agrochemical

The structural similarity to maleic hydrazide, a systemic herbicide and plant growth regulator that inhibits nucleic acid and protein synthesis, strongly suggests a similar potential for this compound and its derivatives.[2] The C4 position allows for the introduction of various toxophores or groups that can modify the compound's uptake, translocation, and target binding within plants.

Section 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. This compound possesses specific hazards that must be managed.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Irritation | H315: Causes skin irritation | |

| Serious Eye Damage | H318: Causes serious eye damage | |

| Respiratory Irritation | H335: May cause respiratory irritation |

(Source: Aggregated GHS data from PubChem)[3][4]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile building block with significant untapped potential. Its rich chemistry, governed by tautomeric equilibria and an activated C-Cl bond, provides a reliable platform for the synthesis of diverse molecular architectures. Grounded in the proven biological relevance of the pyridazinone scaffold, this compound offers a compelling starting point for discovery programs in both medicine and agriculture. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable reagent into their synthetic and discovery workflows.

References

- Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Biological activities of pyridazinones. ResearchGate. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central (PMC). [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

-

This compound. PubChem. [Link]

- Chlorination with sulfuryl chloride. US3920757A.

-

N-Chlorosuccinimide (NCS). ResearchGate. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

- Method for synthetizing 3,6-dichloropyridazine. CN104447569A.

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

- Maleic hydrazide synthetic process. CN105924401A.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. [Link]

-

effects of maleic hydrazide on photosynthesis and respiration of red kidney bean. University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link]

-

Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base. ResearchGate. [Link]

-

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. ResearchGate. [Link]

-

chemical label this compound. ECHA. [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. [Link]

Sources

- 1. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 8. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. isca.me [isca.me]

4-Chloro-1,2-dihydropyridazine-3,6-dione solubility information

An In-depth Technical Guide to the Solubility of 4-Chloro-1,2-dihydropyridazine-3,6-dione

Introduction

This compound (CAS No: 5397-64-8) is a chlorinated heterocyclic compound belonging to the pyridazine structural family.[1] As a substituted pyridazinedione, it serves as a versatile intermediate and building block in medicinal chemistry and drug discovery.[2][3] The pyridazine scaffold is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active molecules.[3] Understanding the solubility of this compound is a cornerstone for its application, directly impacting reaction kinetics in synthesis, bioavailability in biological assays, and the feasibility of formulation development.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of direct, quantitative solubility data in public literature, this document synthesizes information from its physicochemical properties, the known behavior of its parent compound, maleic hydrazide, and fundamental chemical principles to provide a robust predictive framework and guide for experimental determination.

Physicochemical Profile and Tautomerism: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The chlorine substituent and the dione functional groups create a molecule with a unique electronic and structural profile that dictates its interaction with various solvents.[1]

A critical feature of this compound is its ability to exist in tautomeric forms: the keto (lactam) form and the enol (lactim) form, also named 4-chloropyridazine-3,6-diol.[1][4] This equilibrium is fundamental to its behavior, as the two forms present different hydrogen bonding capabilities. The lactam form has two carbonyl groups (hydrogen bond acceptors) and two N-H groups (hydrogen bond donors), while the lactim form has two hydroxyl groups (hydrogen bond donors and acceptors). This dual nature allows it to interact favorably with both protic and aprotic polar solvents.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₄H₃ClN₂O₂ | [4][5] | Presence of multiple heteroatoms (N, O, Cl) suggests polarity. |

| Molecular Weight | 146.53 g/mol | [1][4] | A relatively low molecular weight generally favors solubility. |

| Melting Point | 285-288 °C (decomposes) | [5] | High melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. |

| Predicted XlogP | -0.1 | [4] | A negative logP value indicates a preference for water over octanol, suggesting good hydrophilicity and likely aqueous solubility. |

| Predicted pKa | ~7.0 ± 0.4 | [5] | The N-H proton is weakly acidic. Solubility is expected to increase dramatically in basic (alkaline) solutions due to deprotonation and salt formation. |

Solubility Profile: A Predictive Analysis

Lacking direct experimental values, we can construct a reliable, predictive solubility profile by comparing the target compound to its well-studied parent, Maleic Hydrazide, and interpreting its physicochemical data.

Aqueous Solubility

The predicted XlogP of -0.1 strongly suggests that this compound is hydrophilic.[4] However, the addition of a chlorine atom, when compared to the parent compound maleic hydrazide (XlogP -0.8), increases its lipophilicity.[6][7] Therefore, its aqueous solubility is predicted to be slightly lower than that of maleic hydrazide (which is ~6 g/L at 25 °C).[7]

Effect of pH: With a predicted pKa around 7.0, the compound behaves as a weak acid.[5][8] At pH values significantly above the pKa (e.g., pH 9-10), the molecule will be predominantly in its deprotonated, anionic form. This ionic species will exhibit much stronger interactions with water, leading to a substantial increase in aqueous solubility. Conversely, in acidic solutions (pH < 5), it will be fully protonated, and solubility will be at its minimum.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The compound's polarity and hydrogen bonding capacity are key.

Table 2: Predicted Solubility in Common Organic Solvents (based on Maleic Hydrazide data)

| Solvent | Type | Known Maleic Hydrazide Solubility (25°C) | Predicted Solubility for this compound | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~90 g/L[7] | High | DMSO is an excellent hydrogen bond acceptor and can effectively solvate both the N-H and C=O groups of the lactam form. |

| Dimethylformamide (DMF) | Polar Aprotic | ~24 g/L[8] | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice. |

| Ethanol / Methanol | Polar Protic | ~1 g/L (Ethanol)[8] | Moderate | These solvents can act as both H-bond donors and acceptors, but their polarity is lower than DMSO/DMF. The chloro group may slightly enhance solubility compared to the parent. |

| Acetone | Polar Aprotic | ~1 g/L[7] | Low to Moderate | Acetone is a weaker polar solvent than alcohols and is less effective at solvating the N-H protons. |

| Xylene / Toluene | Non-polar | <1 g/L[7] | Very Low / Insoluble | The high polarity of the pyridazinedione ring structure prevents favorable interactions with non-polar aromatic or aliphatic solvents. |

| Dichloromethane (DCM) | Halogenated | Not specified, but related 3,6-dichloropyridazine is soluble.[9] | Low to Moderate | While less polar than alcohols, DCM may offer some solubility due to dipole-dipole interactions. |

Standardized Protocol for Experimental Solubility Determination

The predictions above must be validated experimentally. The gold standard for determining the saturation solubility of a compound is the Shake-Flask Method , which aligns with OECD Guideline 105.

Experimental Protocol: Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 2-5 mg into 1 mL of solvent) in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker or on a rotator at a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended time is necessary for the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the excess solid settle. For more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom.

-

Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility) to remove any remaining microscopic particulates.

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/L, µg/mL, or mM.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is essential for a reliable solubility value. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[1]

Sources

- 1. This compound (5397-64-8) for sale [vulcanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-1,2-dihydro-3,6-pyridazinedione [chembk.com]

- 6. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 9. Page loading... [guidechem.com]

Discovery and history of pyridazinedione compounds

An In-depth Technical Guide to the Discovery and History of Pyridazinedione Compounds

Introduction: The Versatile Pyridazinedione Core

The pyridazinedione scaffold, a six-membered heterocycle featuring a hydrazine moiety and two carbonyl groups, has carved a unique and remarkable path through the landscape of chemical sciences. From its humble beginnings as an obscure laboratory curiosity to its widespread use as an agricultural workhorse and its current status as a sophisticated tool in cutting-edge drug development and chemical biology, the story of pyridazinediones is a testament to the enduring power of chemical innovation. This guide provides a comprehensive overview of the discovery and history of these versatile compounds, tracing their evolution from early synthesis to their diverse modern applications.

Part 1: The Dawn of Pyridazinedione Chemistry: A 19th-Century Genesis

The history of pyridazinedione compounds begins in the late 19th century, a period of fervent discovery in organic chemistry. The first recorded synthesis of a compound containing the pyridazinedione ring system is attributed to the seminal work of German chemists Theodor Curtius and August Foerstinger in 1895.[1] In their explorations of hydrazine chemistry, a field largely pioneered by Curtius himself, they reported the reaction between maleic anhydride and hydrazine hydrate.[1][2] This reaction, a straightforward condensation followed by cyclization, yielded a crystalline solid they identified as maleic hydrazide, or 1,2-dihydropyridazine-3,6-dione.[1]

At the time, the significance of this new heterocyclic compound was not immediately apparent. Its discovery was a contribution to the fundamental understanding of organic reactions and the growing catalog of novel chemical structures. For several decades, the pyridazinedione core would remain a subject of academic interest, a chemical curiosity awaiting the discovery of its unique biological properties.

Part 2: A Latent Period and the Mid-20th Century Resurgence: The Rise of Maleic Hydrazide

For nearly half a century following its initial synthesis, the pyridazinedione ring system remained largely unexplored. However, the mid-20th century witnessed a dramatic resurgence of interest, driven by the discovery of the potent biological activity of maleic hydrazide. In 1949, D. L. Schoene and O. L. Hoffmann, researchers at the United States Rubber Company, published a groundbreaking paper in the journal Science detailing the effects of maleic hydrazide as a plant growth regulant.[1][3] Their work demonstrated that this simple pyridazinedione derivative could inhibit plant growth without causing immediate death, a property that would soon find widespread application in agriculture.[3][4]

This discovery transformed maleic hydrazide from a laboratory chemical into a commercially significant product. It was found to be effective in preventing the sprouting of stored potatoes and onions, controlling the growth of suckers on tobacco plants, and managing the growth of lawns and hedges.[3][4][5] The newfound utility of maleic hydrazide spurred further research into its synthesis and the development of more efficient and scalable production methods. The original reaction of maleic anhydride with hydrazine hydrate remained the cornerstone of its synthesis, with various refinements being developed over the years to improve yield and purity.[6]

Part 3: The Era of Functionalization and Diversification: Expanding the Chemical Toolbox

The success of maleic hydrazide as an agrochemical highlighted the potential of the pyridazinedione scaffold. This led to a new phase of research focused on the synthesis of derivatives with modified properties. A pivotal moment in this era was the work of R. H. Mizzoni and P. E. Spoerri at the Polytechnic Institute of Brooklyn. In 1951, they reported the synthesis of 3,6-dichloropyridazine from maleic hydrazide, a key intermediate that opened the door to a vast array of new pyridazinedione derivatives.[2][7] The chlorine atoms in 3,6-dichloropyridazine are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups onto the pyridazinedione ring.

This breakthrough was followed by the synthesis of bromopyridazinediones, first reported by Mizzoni and his colleagues in 1951.[8][9] These brominated derivatives would later prove to be of immense importance in the field of bioconjugation due to their reactivity with thiol groups. The ability to functionalize the pyridazinedione core at various positions allowed chemists to fine-tune the electronic and steric properties of these molecules, paving the way for their exploration in medicinal chemistry and other fields beyond agriculture.

Part 4: The Modern Era: Pyridazinediones at the Forefront of Science

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into the applications of pyridazinedione compounds, firmly establishing them as a "privileged scaffold" in medicinal chemistry and a powerful tool in chemical biology.

Medicinal Chemistry: A Scaffold for Drug Discovery

The structural features of the pyridazinedione ring, including its ability to participate in hydrogen bonding and its relatively rigid conformation, make it an attractive core for the design of bioactive molecules.[3] Researchers have synthesized and evaluated a vast library of pyridazinedione derivatives, revealing a broad spectrum of pharmacological activities.[3][10]

| Compound Class | Therapeutic Target/Activity | Reference |

| Phenyl-substituted pyridazinones | Anti-inflammatory (COX-1/COX-2 inhibition) | [5] |

| Indole-bearing pyridazinones | Anti-inflammatory (PDE4 inhibitors) | [4] |

| 6-Aryl-2-benzylpyridazinones | Anticancer (c-Met tyrosine kinase inhibitors) | [11] |

| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | [5] |

The diverse biological activities of pyridazinedione derivatives have led to their investigation for the treatment of a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][10] While many of these compounds are still in the preclinical stages of development, the pyridazinedione scaffold continues to be a promising starting point for the discovery of new therapeutic agents.

Chemical Biology and Bioconjugation: Precision Tools for Modifying Proteins

Perhaps one of the most significant recent advancements in pyridazinedione chemistry is its application in the site-selective modification of proteins, a cornerstone of modern chemical biology. The development of bromopyridazinediones and dibromopyridazinediones has provided a robust and versatile platform for covalent labeling of cysteine residues in proteins and peptides.[8][9]

The reaction of a bromopyridazinedione with a cysteine thiol proceeds via a Michael addition-elimination mechanism, resulting in a stable thioether linkage.[8] This chemistry offers several advantages over other cysteine modification reagents, such as maleimides. The resulting pyridazinedione-thioether bond is significantly more stable to hydrolysis and retro-Michael reactions, leading to more robust and long-lasting bioconjugates.[12]

This stability and selectivity have made pyridazinediones the reagents of choice for a variety of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): Pyridazinedione-based linkers are used to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[1][13]

-

Protein Labeling: Fluorescent dyes, affinity tags, and other probes can be attached to proteins to study their function and localization within cells.

-